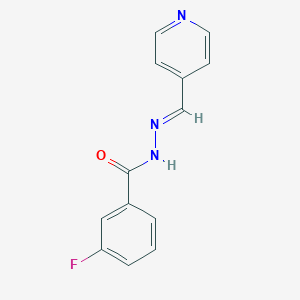
3-fluoro-N'-(4-pyridinylmethylene)benzohydrazide
説明
3-fluoro-N'-(4-pyridinylmethylene)benzohydrazide, also known as PFBH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazides and has been shown to possess a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 3-fluoro-N'-(4-pyridinylmethylene)benzohydrazide is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. This compound contains a reactive carbonyl group that can react with amino acid residues such as lysine and cysteine, leading to the formation of stable adducts. This covalent modification can affect the structure and function of the target protein, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target protein and the specific modification that occurs. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in epigenetic regulation of gene expression. This inhibition can lead to changes in chromatin structure and gene expression patterns, which can have downstream effects on cellular processes such as cell differentiation and proliferation. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways that regulate cell growth and survival.
実験室実験の利点と制限
One of the primary advantages of 3-fluoro-N'-(4-pyridinylmethylene)benzohydrazide is its versatility as a fluorescent tag for protein detection and imaging. This compound can be easily conjugated to a wide range of proteins and other biomolecules, and its fluorescence properties make it ideal for use in microscopy and other imaging techniques. Additionally, this compound has been shown to possess a range of biological activities that make it a promising candidate for drug development. However, there are also some limitations to the use of this compound in lab experiments. For example, the covalent modification of target proteins can be irreversible, making it difficult to study the effects of this compound on protein function over time. Additionally, the formation of this compound adducts can affect the stability and solubility of target proteins, which can complicate downstream assays.
将来の方向性
There are many potential future directions for research on 3-fluoro-N'-(4-pyridinylmethylene)benzohydrazide and its applications in scientific research. One area of interest is the development of new synthetic methods for this compound and related compounds, which could lead to improved yields and purity of the final product. Additionally, there is interest in exploring the effects of this compound on a wider range of target proteins and cellular processes, to better understand its potential applications in drug development and other areas of biological research. Finally, there is interest in developing new imaging techniques that can take advantage of the unique properties of this compound, such as its ability to selectively label specific proteins and other biomolecules in living cells and tissues.
科学的研究の応用
3-fluoro-N'-(4-pyridinylmethylene)benzohydrazide has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is as a fluorescent tag for the detection and imaging of proteins in biological systems. This compound can be easily conjugated to proteins and other biomolecules, allowing for their visualization and tracking in living cells and tissues. Additionally, this compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.
特性
IUPAC Name |
3-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALXXNFMYLECOL-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



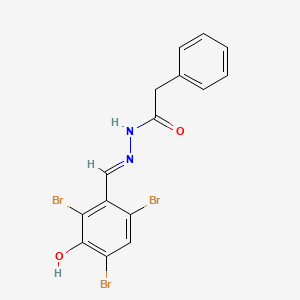
![N'-[3-(2-chlorophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3841392.png)
![N'-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3841399.png)


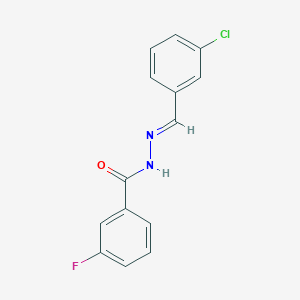
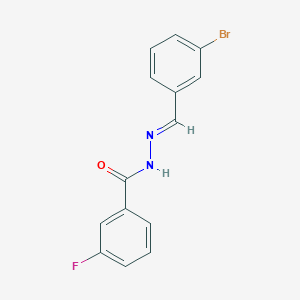
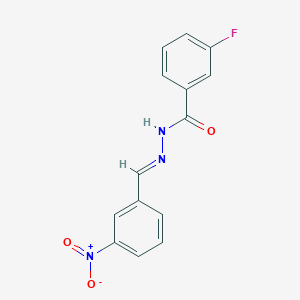



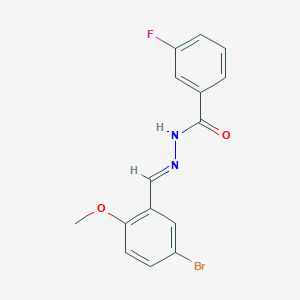
![3-(2-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B3841474.png)
